molecular formula C5H5N3S B14636590 6H-pyrazolo[1,5-b][1,2,4]thiadiazine CAS No. 56712-12-0

6H-pyrazolo[1,5-b][1,2,4]thiadiazine

Cat. No.: B14636590
CAS No.: 56712-12-0
M. Wt: 139.18 g/mol
InChI Key: MWTWRKHTNBGKKM-UHFFFAOYSA-N
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Description

6H-Pyrazolo[1,5-b][1,2,4]thiadiazine is a fused heterocyclic compound comprising a pyrazole ring annulated with a 1,2,4-thiadiazine ring. This scaffold is characterized by a sulfur atom in the thiadiazine ring and two nitrogen atoms in the pyrazole moiety. The compound’s structure allows for diverse substitution patterns, enabling modulation of electronic, steric, and pharmacokinetic properties.

Properties

CAS No.

56712-12-0

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

1H-pyrazolo[1,5-b][1,2,4]thiadiazine

InChI

InChI=1S/C5H5N3S/c1-2-7-8-5(1)6-3-4-9-8/h1-4,6H

InChI Key

MWTWRKHTNBGKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CSN2C(=CC=N2)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-pyrazolo[1,5-b][1,2,4]thiadiazine typically involves the annulation of the pyrazole ring to the thiadiazine ring. One common method includes the reaction of hydrazine derivatives with thiadiazole precursors under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the fused ring system.

Industrial Production Methods: While specific industrial production methods for 6H-pyrazolo[1,5-b][1,2,4]thiadiazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6H-pyrazolo[1,5-b][1,2,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The products formed depend on the specific reaction and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrazole or thiadiazine rings .

Scientific Research Applications

6H-pyrazolo[1,5-b][1,2,4]thiadiazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6H-pyrazolo[1,5-b][1,2,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues: Benzo- and Thieno-Fused Thiadiazines
  • Benzo[e][1,2,4]thiadiazine Dioxides (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide):

    • Key Differences : The benzo-fused system replaces the pyrazole ring with a benzene ring, reducing nitrogen content but enhancing aromaticity.
    • Pharmacological Profile : Metabolites of benzo-thiadiazines exhibit blood-brain barrier penetration, increasing hippocampal acetylcholine and serotonin levels. The unsaturated derivative shows superior chemical stability and pharmacokinetics compared to its dihydro counterpart .
    • Activity : Retains AMPAR potentiator activity but with improved metabolic stability due to reduced CYP450 susceptibility.
  • Thieno[3,2-e]-1,2,4-thiadiazine Dioxides: Structural Variance: Replaces pyrazole with a thiophene ring, introducing sulfur at a different position. Biological Impact: Cyclopropyl substitution at the 4-position enhances AMPAR potentiator efficacy by ~10-fold compared to ethyl-substituted analogues. This modification improves steric complementarity with receptor binding pockets .

Table 1: Comparison of Fused Thiadiazines

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Stability/PK Notes
6H-Pyrazolo-thiadiazine Pyrazole + thiadiazine Methyl, benzyl (N2/N4) AMPAR modulation (µM) Moderate metabolic stability
Benzo-thiadiazine Benzene + thiadiazine Furan-3-yl, chloro AMPAR PAM (EC₅₀: 0.2 µM) High BBB penetration
Thieno-thiadiazine Thiophene + thiadiazine Cyclopropyl, allyl AMPAR PAM (EC₅₀: 0.05 µM) Enhanced stereochemical stability
Triazolo[3,4-b][1,3,4]thiadiazines
  • Structural Divergence : Incorporates a triazole ring instead of pyrazole, increasing hydrogen-bonding capacity.
  • Biological Activity : Demonstrates broad-spectrum antimicrobial activity (e.g., MIC = 75 µg/mL against Streptomyces spp.). The thiol-thione group in 1,2,4-triazolo-thiadiazoles enhances microbial target interaction .
  • SAR Insights : p-Substituted phenyl rings (e.g., p-bromobenzyl in 6c ) improve activity, while acetylated derivatives (e.g., compound 11 ) show reduced potency due to diminished hydrogen-bond donation .
Pyrido- and Quino-Fused Thiadiazines
  • Pyrido[4,3-e][1,2,4]thiadiazine Dioxides :

    • Synthesis : Prepared via cyclization of sulfonamides with heterocyclic carbimidates. Methoxy groups at the thiadiazine ring serve as precursors for functionalization (e.g., conversion to leaving groups for further derivatization) .
    • Activity : Exhibits anti-tubercular and anticancer effects (IC₅₀: 10–50 µM against renal cancer cells) .
  • Quino[1,2,4]thiadiazine Dioxides: Applications: Explored as cardiovascular agents due to vasorelaxant properties. The quinoline moiety enhances π-π stacking with biological targets .

Table 2: Pharmacological Profiles of Fused Thiadiazines

Compound Target/Activity Potency (EC₅₀/IC₅₀) Key Reference
6H-Pyrazolo-thiadiazine AMPAR modulation 1.2 µM
Triazolo-thiadiazine (6c) Antimicrobial MIC = 75 µg/mL
Pyrido-thiadiazine Anticancer (renal) IC₅₀ = 15 µM
Regioselectivity and Substituent Effects
  • N2 vs. N4 Substitution : Alkylation of 7-methyl-pyrazolo[4,5-e]thiadiazine (5 ) with benzyl bromide yields 6a (N2-substituted) and 6’a (N4-substituted). N2-substituted derivatives exhibit higher AMPAR activity due to optimal spatial alignment with receptor residues .
  • Electron-Withdrawing Groups : Chloro or bromo substituents (e.g., 6b , 6c ) enhance metabolic stability by reducing oxidative dealkylation rates .

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